molecular formula C6H11N B13261780 N-(prop-2-en-1-yl)cyclopropanamine

N-(prop-2-en-1-yl)cyclopropanamine

Cat. No.: B13261780
M. Wt: 97.16 g/mol
InChI Key: DSZJHTGYRGFVKI-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)cyclopropanamine is a chemical compound with the molecular formula C6H11N and a molecular weight of 97.16 g/mol . It is supplied with a purity of 95% . The compound's structure features a cyclopropylamine group linked to an allyl (prop-2-en-1-yl) chain, a motif of interest in various synthetic and medicinal chemistry research applications. Its physical and chemical properties, including a LogP of 1 and a polar surface area of 12 Ų, suggest moderate lipophilicity . This product is intended for research and development purposes in a laboratory setting exclusively. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can access the compound under the catalog number CSCS00000226675 . For comprehensive safety information, please consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-prop-2-enylcyclopropanamine

InChI

InChI=1S/C6H11N/c1-2-5-7-6-3-4-6/h2,6-7H,1,3-5H2

InChI Key

DSZJHTGYRGFVKI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CC1

Origin of Product

United States

Preparation Methods

Direct Alkylation of Cyclopropanamine

One straightforward approach involves direct alkylation of cyclopropanamine with allyl halides or allyl derivatives under controlled conditions. This method typically uses:

  • Reagents: Cyclopropanamine and allyl bromide or allyl chloride.
  • Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents.
  • Mechanism: Nucleophilic substitution at the allylic carbon with the amine nitrogen as the nucleophile.

This method is simple but may require careful control to avoid over-alkylation or polymerization of the allyl group.

Cyclopropanation of Allylamines or Allyl Precursors

Another synthetic strategy involves constructing the cyclopropane ring onto an allylamine precursor:

  • Starting materials: Allylamine derivatives or allyl-substituted precursors.
  • Cyclopropanation reagents: Commonly used reagents include diazomethane, trimethylsulfoxonium iodide with base (NaH or NaOH), or metal-catalyzed carbene sources.
  • Catalysts: Palladium or ruthenium catalysts are sometimes employed for stereoselective cyclopropanation.
  • Outcome: Formation of the cyclopropane ring adjacent to the nitrogen, yielding N-(prop-2-en-1-yl)cyclopropanamine or its derivatives.

This approach allows for stereochemical control and functional group tolerance.

Reduction of Nitrocyclopropane Intermediates

A more complex route involves:

  • Synthesis of nitro-substituted cyclopropane intermediates via intramolecular Mitsunobu reactions or other cyclization techniques.
  • Subsequent reduction of the nitro group to an amine using zinc dust or catalytic hydrogenation with palladium catalysts.
  • Final functionalization to introduce the allyl group on the nitrogen.

This method is useful for preparing enantiomerically enriched amines and can provide high stereoselectivity.

Curtius Rearrangement and Azide Chemistry

Some synthetic pathways use carboxylic acid derivatives of cyclopropane, which are converted to acyl azides and then rearranged via Curtius rearrangement to yield the corresponding amines:

  • Steps:
    • Preparation of cyclopropanecarboxylic acid derivatives.
    • Conversion to acyl chlorides and then to acyl azides.
    • Curtius rearrangement to isocyanates followed by hydrolysis to amines.
  • Advantages: This method can be used to prepare nitrogen-substituted cyclopropanes with high purity.
  • Disadvantages: Use of hazardous reagents like sodium azide and potential explosive intermediates.

Representative Detailed Synthetic Example

A well-documented synthetic route for a closely related compound, 2-(3,4-difluorophenyl)cyclopropanamine (CPA), which shares structural similarities with this compound, provides valuable insights:

Step Reaction Reagents/Conditions Outcome
1 Formation of α,β-unsaturated precursor 3,4-Difluorobenzaldehyde + acetonitrile + base (KOH or BuLi), 80°C (E)-3-(3,4-difluorophenyl)acrylonitrile
2 Cyclopropanation Trimethylsulfoxonium iodide + NaH or NaOH in DMSO Cyclopropane derivative (racemic or enantiomerically enriched)
3 Hydrolysis LiOH or acid/base hydrolysis Cyclopropanecarboxylic acid
4 Conversion to hydrazide SOCl2 + hydrazine in toluene or alcohol solvent Cyclopropanecarbohydrazide
5 Formation of azide NaNO2 in acidic media (AcOH) Cyclopropanecarbonyl azide
6 Rearrangement and amine formation Heating in aprotic solvent (toluene), hydrolysis with HCl Cyclopropanamine hydrochloride salt

This method avoids explosive sodium azide and hazardous diphenylphosphoryl azide, offering a safer industrial process with good yields and enantiomeric purity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Applicability
Direct Alkylation Simple, straightforward Risk of over-alkylation, side reactions Suitable for small scale, limited control
Cyclopropanation of Allyl Precursors Stereocontrol, functional group tolerance Requires metal catalysts, multiple steps Good for stereoselective synthesis
Nitrocyclopropane Reduction High stereoselectivity, enantiomeric enrichment Multi-step, uses hazardous materials Moderate, needs careful handling
Curtius Rearrangement High purity amines, established protocols Uses hazardous azides, explosive intermediates Limited due to safety concerns
Hydrazide-Azide Route (Improved) Safer reagents, scalable, crystalline intermediates Multi-step, requires careful control High, preferred for industrial synthesis

Key Notes and Research Findings

  • The hydrazide-azide synthetic route represents a significant advancement in the preparation of nitrogen-substituted cyclopropanes, including this compound analogs, due to its safer reagents and industrial scalability.

  • The use of trimethylsulfoxonium iodide for cyclopropanation is a mild and effective method to construct the cyclopropane ring with good yields and stereochemical control.

  • Direct alkylation methods are less favored for large scale synthesis due to side reactions and difficulty in controlling selectivity.

  • Reduction of nitrocyclopropane intermediates using zinc dust or catalytic hydrogenation is a reliable method to obtain the amine functionality, though it requires handling of potentially hazardous intermediates.

  • Curtius rearrangement remains a classic approach but is less preferred industrially due to safety and environmental concerns.

Summary Table of Preparation Methods for this compound

Preparation Method Starting Material Key Reagents Reaction Type Yield & Purity Safety & Environmental Notes
Direct Alkylation Cyclopropanamine Allyl halides, base N-alkylation Moderate, risk of side products Simple but risk of over-alkylation
Cyclopropanation of Allyl Precursors Allylamines or allyl esters Trimethylsulfoxonium iodide, NaH Cyclopropanation Good stereoselectivity Requires strong bases, metal catalysts
Nitrocyclopropane Route Nitroalcohols or nitroalkenes Triphenylphosphine, diethyl azodicarboxylate Mitsunobu cyclization + reduction High stereoselectivity Multi-step, hazardous reagents
Curtius Rearrangement Cyclopropanecarboxylic acid derivatives SOCl2, NaN3 Rearrangement to amine High purity Uses explosive azides, safety concerns
Hydrazide-Azide Improved Route Cyclopropanecarboxylic acid esters SOCl2, hydrazine, NaNO2 Hydrazide formation, azide conversion High yield, crystalline intermediates Safer, scalable, industrially preferred

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(prop-2-en-1-yl)cyclopropanamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form N-(prop-2-en-1-yl)cyclopropylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Corresponding oxides or amides.

    Reduction: N-(prop-2-en-1-yl)cyclopropylamine.

    Substitution: Various substituted cyclopropanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(prop-2-en-1-yl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)cyclopropanamine depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the cyclopropane ring and the electron-donating properties of the allyl group. These features make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Structural Features
N-(prop-2-en-1-yl)cyclopropanamine C₆H₁₁N Primary amine, cyclopropane, allyl 97.16 (base) Allyl-substituted cyclopropanamine
Triallylamine (N,N-diallylprop-2-en-1-amine) C₉H₁₅N Tertiary amine, three allyl groups 137.22 Three allyl groups attached to nitrogen
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine C₁₄H₁₈ClN Cyclopropanamine, benzyl, chloro, isopropyl 235.75 Aromatic substituents on benzyl group
5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) C₁₇H₂₂N₂O Tryptamine, methoxy, indole, diallyl 270.37 Indole ring with methoxy and allyl groups
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ Carbamate ester, allyl, phenyl 177.20 Carbamate group linking allyl and phenyl

Reactivity and Stability

  • This compound : The cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions or nucleophilic substitutions. The primary amine allows for hydrogen bonding and coordination with metals .
  • Triallylamine: As a tertiary amine, it is less basic than primary amines but more lipophilic.
  • 5-MeO-DALT : The indole and methoxy groups stabilize the molecule through aromaticity and electron-donating effects, directing its activity toward serotonin receptors .

Pharmacological and Toxicological Profiles

  • This compound: Limited toxicity data, but primary amines generally require careful handling due to irritancy .
  • 5-MeO-DALT : Psychoactive effects reported in user forums, though formal toxicological studies are lacking .
  • N-phenylcarbamate derivatives: Known for acute toxicity in insects, but human toxicity requires protective equipment during handling .

Key Differentiators

Structural Complexity : this compound is simpler than 5-MeO-DALT or benzyl-substituted derivatives, limiting its direct pharmacological activity but enhancing versatility in synthesis .

Applications : Unlike carbamates (e.g., Prop-2-en-1-yl N-phenylcarbamate), the user’s compound lacks ester functionalities, directing it toward amine-specific reactions .

Biological Activity

N-(prop-2-en-1-yl)cyclopropanamine is an organic compound characterized by its unique cyclopropane structure and prop-2-en-1-yl substitution. This compound has garnered attention in various biological studies due to its potential therapeutic applications and diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from research studies, its mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Molecular Formula: C₆H₉N
Molecular Weight: 97.14 g/mol
SMILES: C=CCNC1CC1
InChIKey: DSZJHTGYRGFVKI-UHFFFAOYSA-N

The compound's structure consists of a cyclopropane ring attached to an amine group and a prop-2-en-1-yl side chain, which contributes to its reactivity and biological properties.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to significant biological effects, including anticancer and anti-inflammatory activities.
  • Receptor Modulation: It can modulate receptor functions, impacting cellular signaling pathways.
  • Photosensitization: The compound acts as a photosensitizer in specific reactions, contributing to its potential in photodynamic therapy.

Biological Activities

The biological activities of this compound and its derivatives include:

  • Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antiulcer Properties: The compound has shown effectiveness in reducing gastric hypersecretion, suggesting potential applications in treating ulcers.
  • Collagenase Inhibition: It exhibits activity against collagenase, which is relevant for conditions involving connective tissue degradation.

Case Studies

  • Antiviral Activity:
    A study demonstrated that certain analogs of this compound exhibited antiviral properties against alphaviruses by inhibiting the nsP2 cysteine protease. This highlights the compound's potential as a therapeutic agent in viral infections .
  • Structure-Activity Relationships:
    Investigations into the structure-activity relationships (SAR) of related compounds have shown that modifications to the cyclopropane structure can enhance or diminish biological activity. For example, the introduction of different substituents on the cyclopropane ring has been linked to varying degrees of enzyme inhibition and cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntiulcerReduction of gastric hypersecretion
Collagenase InhibitionPrevention of connective tissue degradation
AntiviralInhibition of viral replication

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its molecular structure. However, detailed studies on its metabolism, bioavailability, and excretion are essential for understanding its therapeutic potential fully.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.